N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine
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Overview
Description
N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine is a complex organic compound featuring a triazolopyrimidine core linked to a tetrahydroquinazoline moiety via a piperidine ring
Mechanism of Action
Triazolopyrimidines
are a class of compounds that have been found to possess a wide range of biological activities . They can act as antifungal, antitubercular, and antibacterial agents . Some triazolopyrimidines are reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators . They can also be used for the treatment of Alzheimer’s disease and insomnia .
Tetrahydroquinazolines
, on the other hand, are a class of compounds that have been found to possess significant inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The tetrahydroquinazoline moiety is then introduced via nucleophilic substitution reactions, often using piperidine derivatives as intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. Key considerations include the availability of starting materials, reaction time, temperature control, and purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and can be used in various organic synthesis reactions.
Biology and Medicine
In biological and medicinal research, N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity.
Triazolopyridine: Shares structural similarities and is used in similar applications.
Quinazoline derivatives: Known for their therapeutic potential, particularly in cancer treatment.
Uniqueness
N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine stands out due to its unique combination of structural features, which confer specific reactivity and biological activity. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.
This detailed overview highlights the significance of this compound in various fields of research and industry
Properties
IUPAC Name |
5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c1-13-10-17(27-19(24-13)22-12-23-27)25-14-6-8-26(9-7-14)18-15-4-2-3-5-16(15)20-11-21-18/h10-12,14,25H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTDNNGJQRHPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3CCN(CC3)C4=NC=NC5=C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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